Di-tert-butyl peroxide (DTBP) is a colorless liquid organic compound belonging to the class of organic peroxides []. It is widely used as a source of free radicals in various scientific research applications due to its relatively high stability compared to other peroxides []. The bulky tert-butyl groups ((CH3)3C) on either side of the peroxide linkage (O-O) provide steric hindrance, limiting unwanted side reactions [].
The Lewis structure of DTBP features a central peroxide group (O-O) flanked by two tert-butyl groups. The C-O bonds are single bonds, and each oxygen atom connects to three carbon atoms from the tert-butyl groups. This structure can be represented as (CH3)3C-O-O-C(CH3)3. The key features of this structure include:
DTBP is primarily valued in research for its ability to decompose into free radicals.
This reaction is crucial for initiating radical polymerization reactions, commonly used in polymer synthesis research [].
DTBP is a hazardous material requiring careful handling in research settings due to the following properties:
One of the most widespread applications of DTBP in scientific research is as a radical initiator in polymerization reactions []. Due to its thermal instability, DTBP decomposes upon heating, releasing tert-butyl radicals. These radicals then readily react with monomers, initiating the chain reaction process that leads to polymer formation. This property makes DTBP a valuable tool for studying and optimizing the synthesis of various polymers, including []:
Researchers can control the rate and characteristics of the polymerization process by varying the amount and temperature of DTBP used [].
DTBP also finds application in facilitating the alpha functionalization of alpha-amino carbonyl compounds []. This involves introducing a functional group (such as a halogen or a hydroxyl group) onto the carbon atom adjacent to the carbonyl group (C=O) in these molecules. By generating free radicals, DTBP helps initiate reactions that lead to the desired functionalization at the alpha position []. This technique provides researchers with a valuable tool for modifying and studying the properties of various biologically important molecules, such as amino acids and peptides [].
Flammable;Health Hazard